Physicochemical properties of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid
Physicochemical properties of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid
Introduction
4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is a molecule of significant interest within chemical and pharmaceutical research. Its structure, which uniquely combines a benzothiazole heterocycle, a flexible butanoic acid chain, and a thioether linkage, imparts a distinct set of physicochemical properties. These characteristics are critical determinants of the molecule's behavior in both chemical and biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of these properties, grounded in established experimental methodologies and predictive data. We will explore the causality behind experimental choices and present self-validating protocols for the accurate determination of these key parameters.
Compound Identification and Molecular Structure
A precise understanding of a compound begins with its fundamental identifiers and structure. The key details for 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 80357-74-0 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂S₂ | [1][2] |
| Molecular Weight | 253.34 g/mol | [1][2] |
| IUPAC Name | 4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid | [2][3] |
| Common Synonyms | 4-(Benzothiazol-2-ylsulfanyl)-butyric acid; 4-(2-Benzothiazolylthio)-butanoic acid; Butanoic acid, 4-(2-benzothiazolylthio)- | [2][3] |
The molecule's structure features a lipophilic benzothiazole group, which contributes to its aromatic character, and a hydrophilic carboxylic acid group, which is ionizable. The thioether bond and the four-carbon chain provide rotational flexibility.
Core Physicochemical Properties: A Summary
The following table presents a high-level overview of the essential physicochemical data for the compound. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the former provides a direct measure of the compound's behavior while the latter offers valuable estimations for screening and experimental design.
| Property | Value | Type | Source |
| Melting Point | 120 °C | Experimental | [3] |
| Boiling Point | 461.6 ± 47.0 °C | Predicted | [3] |
| pKa | 4.58 ± 0.10 | Predicted | [3] |
| logP (XLogP3) | 2.2 | Computed | [2] |
Lipophilicity and Acidity: Critical Determinants of Biological Behavior
The interplay between a molecule's lipophilicity and its ionization state governs its ability to cross biological membranes and interact with protein targets.
Octanol-Water Partition Coefficient (logP)
The logP value is a quantitative measure of a compound's lipophilicity, defined as the logarithm of its partition coefficient (P) between an organic (n-octanol) and an aqueous phase.[4][5] A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4]
For 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid, the computed XLogP3 value is 2.2 .[2] This moderately lipophilic character suggests that the compound has a reasonable balance, potentially allowing for both sufficient aqueous solubility for administration and adequate lipid membrane permeability for absorption. In drug development, logP values are a cornerstone of predictive models like Lipinski's Rule of Five, which suggests a logP of less than 5 is favorable for oral bioavailability.[6]
Acidity Constant (pKa)
The pKa is the pH at which a compound exists in an equilibrium of its protonated and deprotonated forms. The predicted pKa for this compound is 4.58 , attributable to the carboxylic acid group.[3] This value is fundamental because it dictates the molecule's charge state at a given pH. At physiological pH (≈7.4), which is significantly above the pKa, the carboxylic acid group will be predominantly deprotonated, rendering the molecule as an anion. This ionization dramatically increases its aqueous solubility but may decrease its ability to passively diffuse across lipid membranes, where the neutral form is favored.
Caption: Relationship between pH, pKa, and ionization state.
Thermal Properties and Solid-State Characterization
Melting Point
The melting point is a critical thermal property that provides information about the purity and crystalline nature of a solid compound. The experimentally determined melting point for 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is 120 °C (recrystallized from ethanol).[3] A sharp melting range is indicative of high purity. This parameter is essential for quality control and for selecting appropriate conditions during formulation processes, such as hot-melt extrusion. Differential Scanning Calorimetry (DSC) is the modern standard for accurately determining melting points and other thermal transitions.[7][8]
Solubility Profile
Solubility is a cornerstone of drug development, as a compound must be in solution to be absorbed.[9] The solubility of this molecule is expected to be highly pH-dependent due to its acidic pKa. In acidic environments (pH < 4), where the molecule is primarily in its neutral, protonated form, solubility in aqueous media will be lower. Conversely, in neutral to basic environments (pH > 5), its conversion to the more polar carboxylate anion will significantly enhance its aqueous solubility.
There are two primary types of solubility measurements relevant to drug discovery:
-
Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the true solubility and is typically determined using the shake-flask method.[9][10]
-
Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared in a solvent like DMSO and then diluted into an aqueous buffer. It is a high-throughput method used in early discovery.[10]
For formulation and biopharmaceutical classification, thermodynamic solubility is the definitive measure.
Experimental Methodologies for Property Determination
To ensure scientific rigor, the protocols for determining these properties must be robust and well-validated.
Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] The melting process results in an endothermic peak on the DSC thermogram, the onset and peak of which define the melting range.
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards like indium.[12]
-
Sample Preparation: Accurately weigh 2-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.[8]
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature well above the melting point (e.g., 150 °C).[8]
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined from the resulting endotherm. The onset temperature represents the beginning of melting, and the peak of the curve is the melting temperature (Tm).[11]
Caption: Workflow for Melting Point Determination using DSC.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining equilibrium solubility and is recommended by regulatory agencies for Biopharmaceutics Classification System (BCS) studies.[13][14]
Methodology:
-
Media Preparation: Prepare buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[13]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess solid ensures that equilibrium with a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) using an orbital shaker for a sufficient duration to reach equilibrium (typically 24-48 hours).[15]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol for logP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water.[4]
Methodology:
-
Solvent Pre-saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Carefully collect each phase and measure the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) layers using a suitable analytical technique like HPLC.
-
Calculation: Calculate the partition coefficient P = [organic] / [aqueous]. The logP is then calculated as log₁₀(P).[4][5]
Conclusion
4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is an acidic compound with moderate lipophilicity and a defined melting point. Its predicted pKa of 4.58 indicates it will exist primarily as an anion at physiological pH, a factor that will strongly enhance its aqueous solubility while influencing its membrane permeability. The computed logP of 2.2 suggests a favorable balance for potential biological activity. The experimental protocols detailed herein provide a robust framework for researchers to validate these predicted values and further characterize this compound. A thorough understanding of these fundamental physicochemical properties is an indispensable prerequisite for any rational drug design, lead optimization, or formulation development program involving this molecule.
References
- Synblock. CAS 80357-74-0 | 4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid. [URL: https://www.synblock.com/cas/80357-74-0.html]
- Westlab Canada. Measuring the Melting Point. Published May 8, 2023. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]
- ACD/Labs. LogP—Making Sense of the Value. [URL: https://www.acdlabs.com/resources/white-papers/logp-making-sense-of-the-value/]
- ChemicalBook. 4-(BENZOTHIAZOL-2-YLSULFANYL)-BUTYRIC ACID Property. [URL: https://www.chemicalbook.com/ProductProperty_EN_CB8264584.htm]
- ECHEMI. 80357-74-0, 4-(BENZOTHIAZOL-2-YLSULFANYL)-BUTYRICACID Formula. [URL: https://www.echemi.com/products/80357-74-0.html]
- Chemistry For Everyone. How Does DSC Measure Melting Point (Tm)? YouTube. Published May 21, 2025. [URL: https://www.youtube.
- Geng, C., et al. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Published February 23, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9986383/]
- Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [URL: https://www.agilent.
- Guidechem. 4-(1,3-benzothiazol-2-ylthio)butanoic acid phenyl ester. [URL: https://www.guidechem.com/products/876920-26-2.html]
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. [URL: https://www.thermofisher.
- MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Published July 30, 2024. [URL: https://www.mdpi.com/1420-3049/29/15/3429]
- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. Published April 4, 2024. [URL: https://www.wuxiapptec.com/knowledge/4-ways-drug-solubility-testing-helps-discovery-development]
- World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs992-annex4.pdf]
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624383]
- Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Published February 15, 2013. [URL: https://www.pharmatutor.
- FDA. BCS Methodology: Solubility, Permeability & Dissolution. [URL: https://www.fda.gov/media/162816/download]
- PubChem. 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/462934]
- SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [URL: https://www.scielo.br/j/rbcf/a/tKkP5LgLzY7g9yL8rRzXy3M/?lang=en]
- Guidechem. 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-4-(methylthio)butanoic acid. [URL: https://www.guidechem.com/products/1396962-41-6.html]
- ResearchGate. How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature? Published April 27, 2019. [URL: https://www.researchgate.
- PubChem. 4-[2-[(2R)-2-[(E,3S)-4-[3-(1,3-benzothiazol-2-yl)phenyl]-3-hydroxybut-1-enyl]-5-oxopyrrolidin-1-yl]ethylsulfanyl]butanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57893891]
- NIH. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Published October 31, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10619129/]
- PubChem. 4-(1,3-Benzothiazol-2-ylthio)butanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2087459]
- Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Published May 19, 2025. [URL: https://www.torontech.com/blogs/news/differential-scanning-calorimetry-dsc-analysis]
Sources
- 1. CAS 80357-74-0 | 4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid - Synblock [synblock.com]
- 2. echemi.com [echemi.com]
- 3. 80357-74-0 CAS MSDS (4-(BENZOTHIAZOL-2-YLSULFANYL)-BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westlab.com [westlab.com]
- 8. scielo.br [scielo.br]
- 9. pharmatutor.org [pharmatutor.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. torontech.com [torontech.com]
- 13. who.int [who.int]
- 14. fda.gov [fda.gov]
- 15. lup.lub.lu.se [lup.lub.lu.se]
